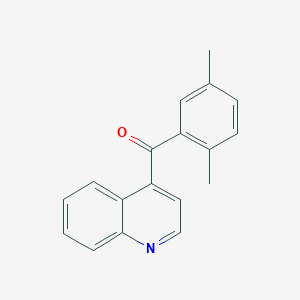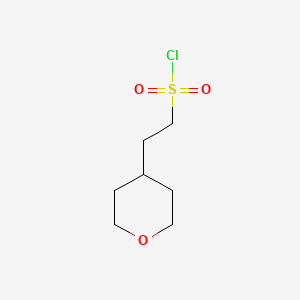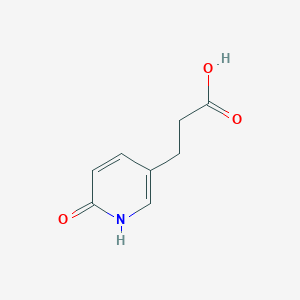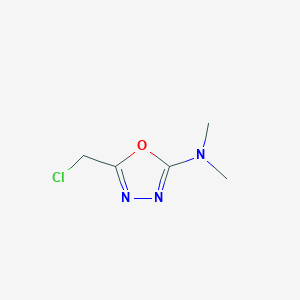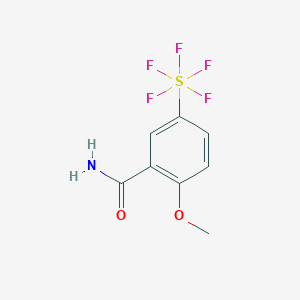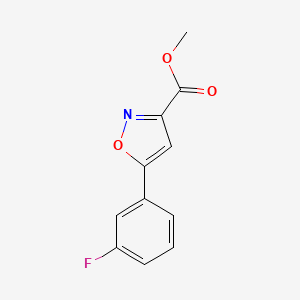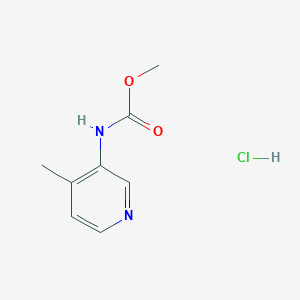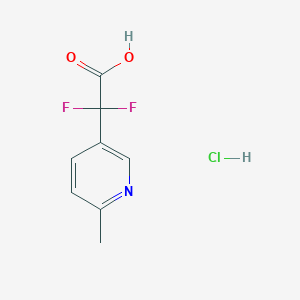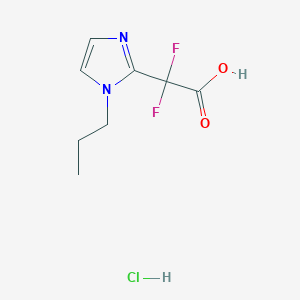![molecular formula C21H34O2 B1433657 2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone CAS No. 96737-93-8](/img/structure/B1433657.png)
2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Descripción general
Descripción
2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
A study by Shaheen et al. (2014) focuses on the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, characterized through elemental analysis, infrared spectroscopy, NMR, X-ray diffraction, and other methods. The structural configuration and biological activity, including antimicrobial and antitumor potential, are extensively discussed, providing valuable insights into the chemical and biological properties of these derivatives Shaheen, Ali, Rosario, & Shah, 2014.
Crystallographic Studies
Several papers delve into the crystal structures of similar compounds, detailing their molecular conformations and intermolecular interactions:
- Djigoué et al. (2012) examine the crystal structures of two androsterone derivatives, highlighting their steroid shape and the orientation of the E-ring substituent, contributing to the understanding of their biological functions Djigoué, Simard, Kenmogne, & Poirier, 2012.
- Zhou et al. (2015) present the crystal structure of a compound containing a fused four-ring steroidal system, discussing the conformations of the rings and the weak intermolecular interactions in the crystal Zhou, Huang, Zhang, Wang, & Huang, 2015.
Biological Activity and Applications
Antimicrobial and Antifungal Activities:
- The study by Shaheen et al. (2014) not only focuses on the synthesis but also evaluates the antimicrobial and antifungal activities of the synthesized compounds, providing a basis for considering these compounds as potential therapeutic agents Shaheen, Ali, Rosario, & Shah, 2014.
- Zhao et al. (2018) investigate phenanthrenes isolated from Juncus effusus, evaluating their antifungal and antibacterial activities. The significant antimicrobial properties of these compounds underscore their potential in developing new antimicrobial agents Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018.
Antiproliferative and Cytotoxic Effects:
- Huang et al. (2018) focus on the cytotoxic effects of novel dehydroepiandrosterone derivatives on various cancer cell lines. The identification of compounds with potent antiproliferative effects contributes to the search for new anticancer agents Huang, Shen, Zhang, Li, Tian, & Quan, 2018.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4, is the GABA Receptor . The GABA receptor is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a positive allosteric modulator of the GABA receptor . This means it binds to a site on the GABA receptor separate from the active site, enhancing the receptor’s response to its neurotransmitter, GABA. This results in an increase in the frequency of channel opening, an increase in the duration of GABA-induced currents, and a decrease in desensitization .
Biochemical Pathways
The compound’s action on the GABA receptor affects the GABAergic pathway . By enhancing the receptor’s response to GABA, it increases the inhibitory effect of GABA on neuronal excitability. This results in a decrease in neuronal firing and a general reduction in the communication between neurons .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in neuronal excitability, which can have various effects depending on the specific neurons it is acting upon. For example, it can lead to sedative, anxiolytic, or anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs that also act on the GABA receptor could potentially enhance or diminish its effects .
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-KWXKYAJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






